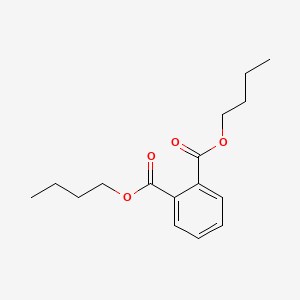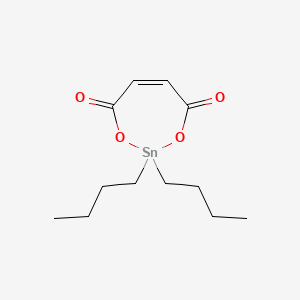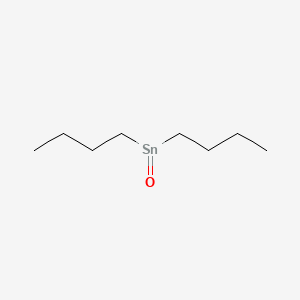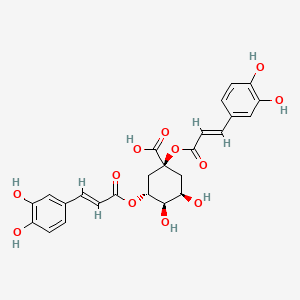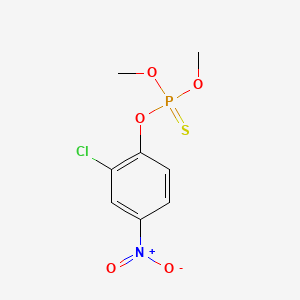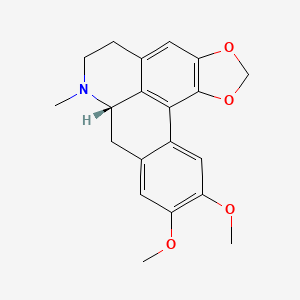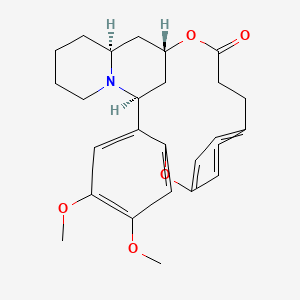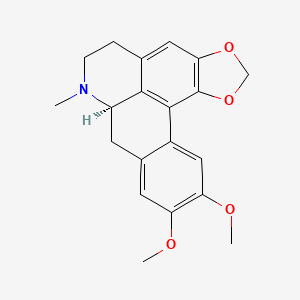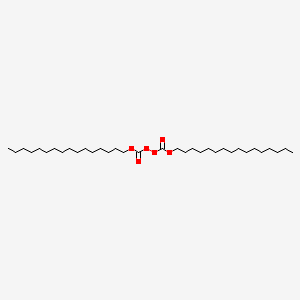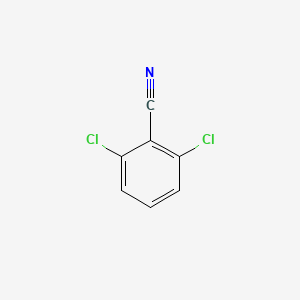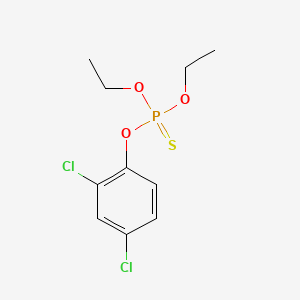![molecular formula C20H12O7 B1670517 (3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione CAS No. 152697-41-1](/img/structure/B1670517.png)
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is a highly oxygenated natural product known for its antifungal and anticancer properties. This compound has garnered significant interest in the scientific community due to its complex structure and potent biological activities .
Preparation Methods
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione can be synthesized through a series of chemical reactions. The formal total synthesis involves 10 steps and achieves a 15% overall yield from O-methylnaphthazarin . Key steps in the synthesis include:
Diels-Alder Reaction: The naphthoquinone undergoes a Diels-Alder condensation with cyclopentadiene, yielding methanoanthraquinone.
Reduction: The methanoanthraquinone is reduced with sodium borohydride in tetrahydrofuran/methanol to form a triol.
Demethylation and Cyclization: The diaryl ether is demethylated with lithium diphenylphosphine in tetrahydrofuran, followed by cyclization with iodobenzene diacetate in hexafluoroisopropanol to yield a spiro-13-dioxane derivative.
Silylation and Oxidation: The spiro-13-dioxane derivative is selectively silylated and then oxidized with pyridinium dichromate in dimethylformamide to form a diketonic compound.
Epoxidation and Retro-Diels-Alder Reaction: The diketonic compound is epoxidized with hydrogen peroxide and potassium carbonate in tetrahydrofuran/water, followed by a retro-Diels-Alder reaction in refluxing diphenyl ether to yield the silylated precursor.
Desilylation: The final compound is desilylated with hydrofluoric acid in acetonitrile/water to produce diepoxin sigma.
Chemical Reactions Analysis
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione undergoes various chemical reactions, including:
Oxidation: The initial oxidation step involves ferric chloride in acetonitrile/methanol.
Reduction: Sodium borohydride in tetrahydrofuran/methanol is used for the reduction step.
Substitution: The coupling reaction involves cuprous oxide in refluxing pyridine.
Cyclization: Iodobenzene diacetate in hexafluoroisopropanol is used for cyclization.
Epoxidation: Hydrogen peroxide and potassium carbonate in tetrahydrofuran/water are used for epoxidation.
Retro-Diels-Alder Reaction: This reaction occurs in refluxing diphenyl ether.
Scientific Research Applications
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione has a wide range of scientific research applications:
Mechanism of Action
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is unique compared to other similar compounds due to its highly oxygenated structure and potent biological activities. Similar compounds include:
Diepoxin zeta: Another spirobisnaphthalene with notable antifungal and anticancer activities.
Palmarumycin CP17: A naphthoquinone derivative with antifungal properties.
This compound stands out due to its complex synthesis and significant biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
152697-41-1 |
|---|---|
Molecular Formula |
C20H12O7 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione |
InChI |
InChI=1S/C20H12O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15,17,21H/t12-,15+,17+,18?,19?/m0/s1 |
InChI Key |
HYDQYYPALJMCCU-OAWNVEJFSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C67C4(O6)C(=O)C=C[C@@H]7O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diepoxin sigma SCH 49209 SCH-49209 SCH49209 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


